molecular formula C12H11N5 B1385046 6-Hydrazino-2-phenyl-3H-imidazo[4,5-b]pyridine CAS No. 887405-44-9

6-Hydrazino-2-phenyl-3H-imidazo[4,5-b]pyridine

Cat. No.: B1385046
CAS No.: 887405-44-9
M. Wt: 225.25 g/mol
InChI Key: KXQIIOZYMHNVPO-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

6-Hydrazino-2-phenyl-3H-imidazo[4,5-b]pyridine plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its antimicrobial properties, indicating interactions with microbial enzymes and proteins . The nature of these interactions often involves binding to active sites of enzymes, thereby inhibiting or modifying their activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in cell growth and apoptosis, thereby impacting cell proliferation and survival . Additionally, it can modulate cellular metabolism by interacting with metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that while the compound is relatively stable, it can degrade under certain conditions, leading to a decrease in its efficacy over time . Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial activity and modulation of cellular processes . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . The compound’s metabolism often involves its conversion into active or inactive metabolites, which can further influence its biological activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can affect its efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is essential for its function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications play a role in its localization, ensuring that it reaches the appropriate sites of action .

Properties

IUPAC Name

(2-phenyl-1H-imidazo[4,5-b]pyridin-6-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5/c13-17-9-6-10-12(14-7-9)16-11(15-10)8-4-2-1-3-5-8/h1-7,17H,13H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQIIOZYMHNVPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=N3)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Hydrazino-2-phenyl-3H-imidazo[4,5-b]pyridine
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6-Hydrazino-2-phenyl-3H-imidazo[4,5-b]pyridine
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6-Hydrazino-2-phenyl-3H-imidazo[4,5-b]pyridine
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6-Hydrazino-2-phenyl-3H-imidazo[4,5-b]pyridine
Reactant of Route 5
6-Hydrazino-2-phenyl-3H-imidazo[4,5-b]pyridine
Reactant of Route 6
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6-Hydrazino-2-phenyl-3H-imidazo[4,5-b]pyridine

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